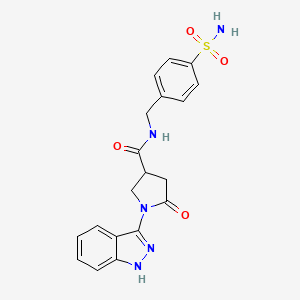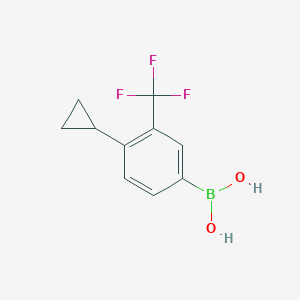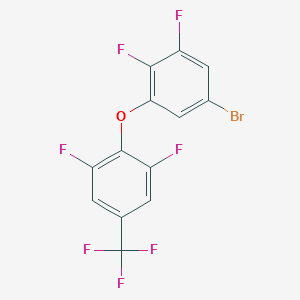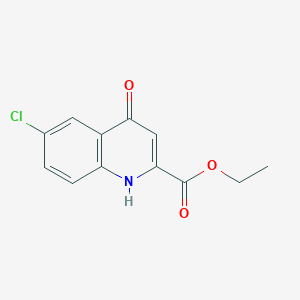
7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione is a heterocyclic compound that contains a bromine atom and a naphthyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione typically involves the bromination of 1,5-naphthyridine-2,4(1H,3H)-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated systems to ensure consistency and safety. The choice of solvent, temperature, and brominating agent can vary depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine atom or reduction of other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-naphthyridine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer or anti-inflammatory properties.
Industry
Industrially, the compound might be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action for 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds may act by binding to active sites of enzymes or receptors, inhibiting their function or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine-2,4(1H,3H)-dione: The parent compound without the bromine atom.
7-Chloro-1,5-naphthyridine-2,4(1H,3H)-dione: A similar compound with a chlorine atom instead of bromine.
7-Iodo-1,5-naphthyridine-2,4(1H,3H)-dione: A similar compound with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione can influence its reactivity and biological activity, making it unique compared to its chloro and iodo analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which may affect the compound’s properties and applications.
Propriétés
Formule moléculaire |
C8H5BrN2O2 |
|---|---|
Poids moléculaire |
241.04 g/mol |
Nom IUPAC |
7-bromo-1H-1,5-naphthyridine-2,4-dione |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-5-8(10-3-4)6(12)2-7(13)11-5/h1,3H,2H2,(H,11,13) |
Clé InChI |
UJZFUYCFLOLTJM-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(C=C(C=N2)Br)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-aminoethyl)-5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide hydrochloride](/img/structure/B14094584.png)

![6-benzyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1,2,4-triazin-5-ol](/img/structure/B14094594.png)

![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel](/img/structure/B14094604.png)


![7-Chloro-1-(3-chlorophenyl)-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094613.png)

![2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B14094618.png)
![1-(3-Chlorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094624.png)
![2-{8-[4-(dimethylamino)phenyl]-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetamide](/img/structure/B14094632.png)

![2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}phenol](/img/structure/B14094648.png)
